3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide
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Overview
Description
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide is a complex organic compound that features a pyrimidoindole core structure
Mechanism of Action
Target of Action
The compound, also known as “N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the isopropylphenyl group: This step may involve a substitution reaction where the isopropylphenyl group is introduced to the core structure.
Formation of the propanamide side chain: This can be done through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrimidine rings.
Reduction: Reduction reactions could target the carbonyl group in the oxo-pyrimidoindole moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrido[5,4-b]indol-3-yl)propanamide: A similar compound with a pyridoindole core instead of a pyrimidoindole core.
N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-quinazolino[5,4-b]indol-3-yl)propanamide: Another similar compound with a quinazolinoindole core.
Uniqueness
The uniqueness of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide lies in its specific structural features, which may confer unique biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)15-7-9-16(10-8-15)24-19(27)11-12-26-13-23-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,13-14,25H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCWRYYLXAHZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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